
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its benzopyran framework, which is a common structural motif in many natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate phenolic precursors with acid chloride reagents under controlled conditions to yield the desired product with high regioselectivity and yield . Another method involves the use of basic alumina and 2-propanol as solvents, with the reaction mixture being heated at 75°C for several hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds.
Applications De Recherche Scientifique
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism by which 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. It also modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other flavonoids such as:
- 5,7-Dihydroxyflavanone
- 3,5-Dihydroxy-2-methyl-4H-pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
What sets 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one apart from other similar compounds is its unique structural features, including the presence of two hydroxyl groups and a dimethyl substitution on the benzopyran framework. These structural characteristics contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
64580-47-8 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3,5-dihydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)10(14)9(13)8-6(12)4-3-5-7(8)15-11/h3-5,10,12,14H,1-2H3 |
Clé InChI |
ZGUVAHYFHHMKIT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(=O)C2=C(C=CC=C2O1)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


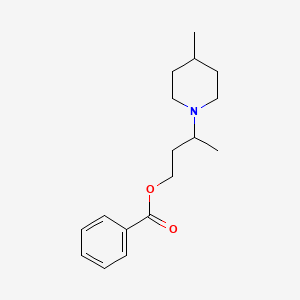
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
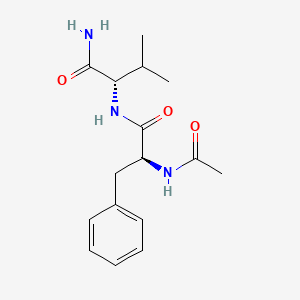
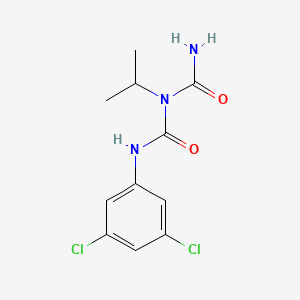
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
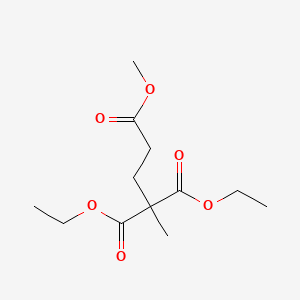
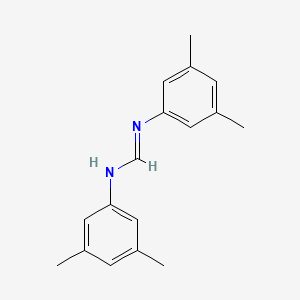
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)


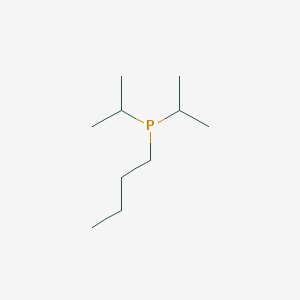
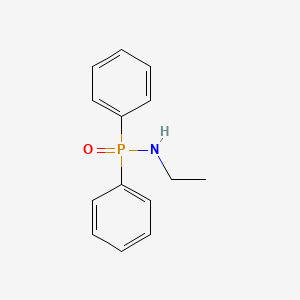
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
